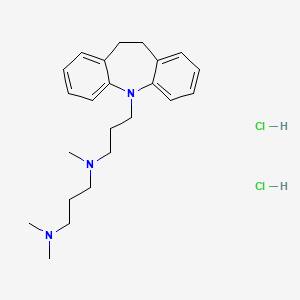

N-(3-Dimethylaminopropyl)desipramine DiHCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3.2ClH/c1-24(2)16-8-17-25(3)18-9-19-26-22-12-6-4-10-20(22)14-15-21-11-5-7-13-23(21)26;;/h4-7,10-13H,8-9,14-19H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWQZKJNMMVXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics of N 3 Dimethylaminopropyl Desipramine Dihcl

Primary Neurotransmitter Transporter Interactions

The principal mechanism of N-(3-Dimethylaminopropyl)desipramine is the inhibition of monoamine transporters, with a pronounced selectivity for the norepinephrine (B1679862) transporter.

Norepinephrine Transporter (NET) Inhibition

N-(3-Dimethylaminopropyl)desipramine is recognized as a highly potent and selective inhibitor of the norepinephrine transporter (NET). drugbank.comwikipedia.org This action is believed to be central to its effects, leading to an increase in the synaptic concentration of norepinephrine. patsnap.comdrugs.com Evidence suggests that among the tricyclic antidepressants (TCAs), it possesses the highest affinity for NET. drugbank.com

N-(3-Dimethylaminopropyl)desipramine binds to the NET with high affinity. Studies have reported a dissociation constant (Ki) of approximately 4 nM for the human norepinephrine transporter. researchgate.net

Structural studies on LeuT, a bacterial homolog of human neurotransmitter transporters like NET and SERT, provide insight into the binding mechanism. nih.gov These studies show that desipramine (B1205290) binds within the extracellular cavity of the transporter. nih.gov This binding site is distinct from the primary substrate (norepinephrine) binding site and is located near the extracellular gate. nih.gov The interaction involves the formation of a salt bridge and is stabilized by a hairpin loop, which effectively locks the transporter's gate. nih.gov This prevents the necessary conformational changes for norepinephrine transport, indicating a non-competitive mechanism of inhibition relative to substrate binding. nih.gov

Table 1: Binding Affinity of N-(3-Dimethylaminopropyl)desipramine for Monoamine Transporters This table is interactive. Click on the headers to sort.

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Norepinephrine Transporter (NET) | 4 researchgate.net |

| Serotonin (B10506) Transporter (SERT) | 61 researchgate.net |

Chronic exposure to N-(3-Dimethylaminopropyl)desipramine leads to complex, time-dependent regulation of NET gene expression. Studies in both SK-N-BE(2)M17 cell lines and rat brain tissue have shown that the compound's effects on NET mRNA and protein levels are not always congruent. patsnap.com

Short-term treatment (3 days) with desipramine has been shown to decrease the levels of both the 5.8-kb and 3.6-kb forms of NET mRNA. patsnap.com In contrast, longer-term exposure (14 days) results in an increase in both mRNA forms in a concentration-dependent manner. patsnap.com Conversely, NET protein levels were found to be decreased after both 3 and 14 days of exposure in cell cultures and after 14 days in the rat locus coeruleus. patsnap.com These findings suggest complex regulatory mechanisms involving transcriptional and post-transcriptional processes. patsnap.com

Table 2: Effects of Desipramine on NET Gene Expression in SK-N-BE(2)M17 Cells This table is interactive. Click on the headers to sort.

| Treatment Duration | NET mRNA Levels | NET Protein Levels |

|---|---|---|

| 3 Days | Decreased patsnap.com | Decreased patsnap.com |

| 14 Days | Increased patsnap.com | Decreased patsnap.com |

Serotonin Transporter (SERT) Modulation

N-(3-Dimethylaminopropyl)desipramine also inhibits the serotonin transporter (SERT), but with significantly lower potency compared to its action on NET. drugbank.compatsnap.comresearchgate.net Its affinity for SERT (Ki = 61 nM) is more than 15-fold lower than for NET. researchgate.net This interaction involves blocking the reuptake of serotonin from the synapse, though to a lesser extent than tertiary amine TCAs. drugbank.comdrugs.com

The serotonin transporter possesses at least two distinct binding sites: a primary, high-affinity orthosteric site (S1) and a lower-affinity allosteric site (S2) located in the extracellular vestibule. nih.gov The S1 site is the primary binding location for serotonin and for competitive inhibitors like many selective serotonin reuptake inhibitors (SSRIs) and TCAs. nih.govnih.gov

The primary mechanism for desipramine at SERT is considered to be competitive inhibition at the S1 binding site. nih.gov However, the existence of the S2 allosteric site adds a layer of complexity to transporter pharmacology. nih.gov Binding of a ligand to the S2 site can allosterically modulate the transporter, for instance, by altering the dissociation rate of ligands from the S1 site. nih.gov While some antidepressants are known to bind to the S2 site, the direct interaction of desipramine with this site is not as clearly defined. nih.gov Research has suggested that the selectivity of certain ligands for SERT over the dopamine (B1211576) transporter (DAT) is determined more by their association rate (on-rate) than their dissociation rate (off-rate). researchgate.net This implies that a selectivity filter may exist in the entry pathway to the S1 site, a region that includes the S2 site, which could influence how quickly a drug like desipramine can access its primary binding pocket. researchgate.net

Interactions with Other Central Nervous System Receptors

The compound exhibits antagonist activity at several receptor types:

Adrenergic Receptors : It acts as an antagonist at α₁-adrenergic receptors. wikipedia.org Furthermore, research has shown that desipramine can function as a direct ligand for the α₂ₐ-adrenergic receptor subtype, modulating its function.

Muscarinic Acetylcholine (B1216132) Receptors (mACh) : It possesses anticholinergic activity through the blockade of muscarinic receptors. drugbank.compatsnap.com

Histamine Receptors : It has weak antihistamine properties, acting as an antagonist at the H₁ receptor. drugbank.comwikipedia.org

Table 3: Binding Affinities of Desipramine for Various CNS Receptors This table is interactive. Click on the headers to sort.

| Receptor | Binding Affinity (Ki, nM) | Action |

|---|---|---|

| α₁-Adrenergic | 34 | Antagonist wikipedia.org |

| α₂-Adrenergic | 1,900 | Antagonist/Ligand |

| Histamine H₁ | 110 | Antagonist wikipedia.org |

| Muscarinic Acetylcholine | 290 | Antagonist wikipedia.org |

Adrenergic Receptor (α1 and β) Binding and Functional Outcomes

Desipramine interacts with multiple subtypes of adrenergic receptors, leading to varied functional outcomes. Its effects on α1- and β-adrenergic receptors are particularly significant, contributing to its complex mechanism of action beyond simple reuptake inhibition.

Research using cell lines that overexpress α1-adrenergic receptor subtypes (α1A, α1B, and α1D) has demonstrated that desipramine exhibits subtype-specific modulation. mdpi.com It inhibits noradrenaline-induced second messenger generation with different potencies across these subtypes. mdpi.com The inhibitory effect of desipramine is more potent at α1A- and α1D-ARs compared to the α1B-AR subtype. mdpi.com Furthermore, prolonged exposure to desipramine can lead to an increase in the maximal response of the α1B-AR subtype, suggesting a potential for increased signaling through this specific receptor over time. mdpi.com Studies in chronically stressed rats have also underscored the importance of α1-adrenergic receptors in the medial prefrontal cortex for mediating the cognitive-enhancing effects of desipramine. nih.gov

In addition to its effects on α1 receptors, desipramine significantly modulates β-adrenergic receptors, primarily through chronic administration. Long-term treatment with desipramine leads to a down-regulation or decrease in the number of β-adrenergic receptors in the cerebral cortex. drugbank.comiarc.frnih.gov This reduction is a well-documented adaptive change. nih.gov Specifically, chronic desipramine administration causes a selective decrease in the high-affinity conformation of β-adrenergic receptors, which are linked to adenylate cyclase, in proportion to the administered dose. nih.gov

While the focus is on α1 and β receptors, it is crucial to note desipramine's well-characterized interaction with the α2A-adrenergic receptor (α2AAR). It acts as an orthosteric ligand at the α2AAR. nih.gov This interaction is unique as desipramine functions as an arrestin-biased ligand, meaning it promotes the recruitment of arrestin to the receptor without activating the associated heterotrimeric G proteins. nih.govnih.gov This biased agonism drives receptor internalization and subsequent down-regulation. nih.gov

Table 1: Interaction of Desipramine with Adrenergic Receptors

| Receptor Subtype | Interaction Type | Functional Outcome | Reference |

|---|---|---|---|

| α1A-AR | Antagonist | Inhibition of noradrenaline-induced signaling | mdpi.com |

| α1B-AR | Weak Antagonist / Modulator | Weak inhibition; increased maximal response with prolonged exposure | mdpi.com |

| α1D-AR | Antagonist | Inhibition of noradrenaline-induced signaling | mdpi.com |

| β-AR | Modulator (chronic) | Down-regulation of receptor density in the cerebral cortex | drugbank.comiarc.frnih.gov |

| α2A-AR | Arrestin-Biased Ligand | Receptor internalization and down-regulation without G-protein activation | nih.govnih.gov |

Muscarinic Acetylcholine Receptor Interactions

Desipramine possesses anticholinergic properties, which are attributable to its affinity for muscarinic acetylcholine receptors. drugbank.com It functions as an antagonist at these receptors. drugbank.com While this activity is generally considered minor compared to its primary effect on norepinephrine reuptake, it is a characteristic feature of many tricyclic antidepressants. drugbank.com The blockade of muscarinic receptors contributes to the broader pharmacological actions of the drug.

Downstream Cellular and Molecular Signaling Pathways

The binding of desipramine to various receptors initiates a complex array of downstream signaling events that ultimately underlie its pharmacological effects. These pathways involve the modulation of neurotransmitter levels and adaptive changes in receptor sensitivity.

Neurotransmitter Level Modulation in Synaptic Cleft

The principal and most well-characterized mechanism of desipramine is the blockade of the norepinephrine transporter (NET). nih.gov As a potent and selective inhibitor of NET, desipramine blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. drugbank.comiarc.frnih.gov This action leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic transmission. drugbank.comiarc.fr While desipramine has the strongest selectivity for NET among tricyclic antidepressants, it also inhibits the serotonin transporter to a lesser extent, which can increase serotonergic transmission. drugbank.comiarc.fr The modulation of these neurotransmitter levels is a critical initiating event in its mechanism of action. nih.gov

Receptor Sensitization and Desensitization Mechanisms

Chronic administration of desipramine leads to significant neuroadaptive changes, including the sensitization and desensitization of various receptors. A key desensitization mechanism is the down-regulation of β-adrenergic receptors in the cerebral cortex, which occurs following prolonged exposure to increased synaptic norepinephrine. drugbank.comiarc.frnih.gov

A critical mechanism of desensitization involves the α2A-adrenergic receptor. Desipramine directly drives the down-regulation of synaptic α2AAR expression. nih.gov This effect is mediated by its ability to act as an arrestin-biased ligand, promoting arrestin3-dependent receptor internalization and degradation, a response that is independent of traditional G-protein signaling. nih.govnih.govnih.gov This desensitization of presynaptic α2A-autoreceptors is hypothesized to contribute to its therapeutic action by reducing the autoinhibitory feedback on norepinephrine release. nih.gov

Table 2: Summary of Receptor Sensitivity Changes with Chronic Desipramine

| Receptor System | Change in Sensitivity | Underlying Mechanism | Reference |

|---|---|---|---|

| β-Adrenergic Receptors | Desensitization | Down-regulation of receptor number. | drugbank.comiarc.frnih.gov |

| Serotonergic Receptors | Sensitization | Enhanced receptor responsiveness. | drugbank.comiarc.fr |

| α2A-Adrenergic Receptors | Desensitization | Arrestin-mediated receptor internalization and down-regulation. | nih.govnih.govnih.gov |

| α1B-Adrenergic Receptors | Sensitization | Increased maximal response after prolonged exposure. | mdpi.com |

Pre Clinical Pharmacokinetics and Metabolism in Research Models

Absorption and Distribution Profiles in In Vitro and In Vivo Systems (Non-human)

The pharmacokinetic profile of desipramine (B1205290), the active component of N-(3-Dimethylaminopropyl)desipramine DiHCl, has been characterized in several non-human research models. Following oral administration, desipramine is rapidly and almost completely absorbed. nih.gov It is, however, subject to considerable first-pass metabolism in the liver. drugbank.com In research studies, peak plasma concentrations are typically observed between 2 to 6 hours after administration. nih.gov

Desipramine is a lipophilic compound, which leads to a wide distribution into various tissues. clinpgx.org It exhibits a high degree of tissue binding, with an apparent volume of distribution (Vd) reported to be in the range of 10 to 50 L/kg. nih.gov Protein binding for desipramine ranges from 73% to 92%. nih.gov

In vivo studies in rats have provided specific details on its distribution. After intraperitoneal injection of radiolabeled desipramine (³H-DMI), maximal concentration levels are reached in the liver in under 15 minutes, while the brain reaches its peak concentration at 30 minutes. nih.gov The decline of the compound's radioactivity is faster in the liver than in the brain. nih.gov Research has also shown sex-dependent differences in brain accumulation in rats, with female brains accumulating 2 to 4 times more desipramine than male brains. nih.gov This difference may be attributable to sex-dependent metabolism in liver microsomes. nih.gov

Within the brain of both male and female rats, the distribution is not uniform. Higher levels of desipramine are found in the cortex and caudate nucleus compared to the hippocampus, septum, and hypothalamus. nih.gov

Table 1: Distribution of Desipramine in Rat Brain Regions

| Brain Region | Relative Concentration Level |

|---|---|

| Cortex | High |

| Caudate | High |

| Hippocampus | Lower |

| Septum | Lower |

| Hypothalamus | Lower |

Data derived from in vivo studies in rats, indicating slightly higher levels in the cortex and caudate compared to other listed regions. nih.gov

Hepatic Metabolism and Metabolite Identification (e.g., 2-Hydroxydesipramine)

Desipramine undergoes extensive metabolism almost exclusively in the liver. nih.govnih.gov The primary metabolic pathway is aromatic hydroxylation, leading to the formation of its main active metabolite, 2-hydroxydesipramine (B23142). nih.govdrugbank.com This metabolite is not only active but, in some cases, its plasma concentration can be 50% that of the parent compound, desipramine, and can sometimes even be the predominant compound found. nih.gov 2-hydroxydesipramine is thought to possess some amine reuptake inhibitory effects. drugbank.com

Other metabolic pathways have been identified, though they are considered minor. These include 10-hydroxylation and N-demethylation to form didesipramine. nih.gov However, the plasma concentrations of these alternative metabolites are typically very low in both extensive and poor metabolizers. nih.gov In rat models, desmethyldesipramine has been identified as a major metabolite, and its concentration can reach levels similar to the parent compound. nih.gov This metabolite, desmethyldesipramine, shows a higher affinity for the serotonin (B10506) transporter compared to the norepinephrine (B1679862) transporter. nih.gov

The formation of these metabolites is crucial as they can be further processed through glucuronide conjugation, which increases their water solubility and facilitates their elimination from the body. clinpgx.org

Table 2: Major and Minor Metabolites of Desipramine in Pre-clinical Models

| Parent Compound | Metabolite | Metabolic Pathway | Significance |

|---|---|---|---|

| Desipramine | 2-Hydroxydesipramine | Aromatic 2-hydroxylation | Main active metabolite. nih.govdrugbank.com |

| Desipramine | 10-Hydroxydesipramine | 10-hydroxylation | Minor metabolite. nih.gov |

| Desipramine | Didesipramine | N-demethylation | Minor metabolite. nih.gov |

Role of Cytochrome P450 Enzymes (CYP2D6, CYP1A2) in Metabolic Pathways

The metabolism of desipramine is predominantly mediated by the cytochrome P450 (CYP) enzyme system. clinpgx.orgnih.gov The principal enzyme responsible for the main metabolic pathway, the 2-hydroxylation of desipramine, is CYP2D6. nih.govdrugbank.comnih.gov The activity of CYP2D6 is a significant source of interindividual variability in desipramine pharmacokinetics due to genetic polymorphisms. nih.govnih.gov Individuals with reduced CYP2D6 function (poor metabolizers) exhibit a four-fold reduction in the intrinsic clearance of desipramine. nih.gov

While CYP2D6 is the major enzyme, CYP1A2 also plays a role, albeit a minor one, in the metabolism of desipramine. drugbank.com Studies have indicated that P450 isoenzymes CYP1A2 and CYP3A4 participate in the demethylation of tricyclic antidepressants. clinpgx.org Specifically for the N-demethylation of imipramine (B1671792) to desipramine, CYP1A2, CYP2C19, and CYP3A4 appear to be involved. nih.gov However, the hydroxylation of desipramine itself is significantly correlated with CYP2D6 activity. nih.gov

The involvement of these enzymes highlights the potential for drug-drug interactions. Substances that inhibit or induce CYP2D6 or CYP1A2 can alter the plasma levels and clearance of desipramine. fda.gov

Table 3: Cytochrome P450 Enzymes in Desipramine Metabolism

| Enzyme | Role in Desipramine Metabolism | Pathway | Significance |

|---|---|---|---|

| CYP2D6 | Primary enzyme | 2-hydroxylation | Major pathway; subject to genetic polymorphism. nih.govdrugbank.comnih.gov |

| CYP1A2 | Contributory enzyme | Metabolism/Demethylation | Minor pathway. drugbank.comclinpgx.org |

| CYP2C19 | Contributory enzyme | N-demethylation (of parent imipramine) | Involved in the formation of desipramine from imipramine. clinpgx.orgnih.gov |

| CYP3A4 | Contributory enzyme | Demethylation | Minor pathway. clinpgx.org |

Excretion Routes in Animal Models

Following extensive hepatic metabolism, the metabolites of desipramine are primarily excreted from the body via the kidneys. drugbank.com Approximately 70% of desipramine is excreted in the urine after being metabolized in the liver. drugbank.com The metabolites are eliminated in both their original form and as more water-soluble glucuronide conjugates. clinpgx.org The conjugation process is a key step that facilitates renal excretion. clinpgx.org Less than 5% of a dose is typically eliminated as the unchanged parent drug. clinpgx.org

Structure Activity Relationship Sar Studies of N 3 Dimethylaminopropyl Desipramine Dihcl and Its Analogues

Impact of Tricyclic Ring System on Pharmacological Activity

The tricyclic core is the foundational scaffold of this class of compounds, and its composition and conformation are pivotal in determining pharmacological activity. These ring systems, typically consisting of two benzene (B151609) rings fused to a central seven-membered ring, create a specific three-dimensional shape that is essential for binding to monoamine transporters. drugbank.comnih.gov The nature of the central ring, including its heteroatoms and degree of saturation, significantly modulates the compound's potency and selectivity.

Different tricyclic systems, such as dibenz[b,f]azepine (the core of desipramine), dibenzocycloheptadiene (amitriptyline), and dibenzoxepine (doxepin), confer distinct pharmacological profiles. mdpi.comwikipedia.orgwikipedia.org The flexibility of this central ring is a key determinant of receptor interaction. nih.gov For instance, the dibenzazepine (B1670418) ring of imipramine (B1671792) and desipramine (B1205290) is considered more flexible than the dibenzocycloheptadiene ring of amitriptyline. researchgate.net This conformational adaptability may allow for better accommodation within the binding sites of transporters, potentially influencing selectivity. researchgate.net

Modifications to the ring system, such as the introduction of substituents or altering the atoms within the ring, can fine-tune activity. For example, substitution on the aromatic rings can impact potency. While specific data on N-(3-Dimethylaminopropyl)desipramine is limited, SAR studies on related tricyclic antidepressants indicate that electron-withdrawing groups, such as a chlorine atom at the 3-position of the imipramine scaffold (clomipramine), can enhance serotonin (B10506) transporter (SERT) inhibition relative to norepinephrine (B1679862) transporter (NET) inhibition.

Table 1: Impact of Tricyclic Core Structure on Transporter Inhibition This table presents representative data for parent tricyclic antidepressants to illustrate the influence of the core ring system on transporter affinity. Ki values represent the dissociation constant, with lower values indicating higher affinity.

| Compound | Tricyclic System | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Desipramine | Dibenz[b,f]azepine | ~4-7.4 | ~64-163 |

| Nortriptyline (B1679971) | Dibenzocycloheptadiene | ~3.4-4.4 | ~18-161 |

| Protriptyline | Dibenzocycloheptadiene | - | - |

| Doxepin (B10761459) | Dibenzoxepine | - | - |

Data sourced from multiple studies; ranges reflect variability in experimental conditions. wikipedia.orgnih.govnih.gov

Influence of Alkyl Amine Side Chain Length and Substituents on Target Affinity

The alkyl amine side chain, attached to the central ring of the tricyclic system, is a critical determinant of both potency and selectivity for monoamine transporters. drugbank.com Generally, a chain length of three carbon atoms between the tricyclic nucleus and the terminal nitrogen atom is optimal for activity.

A key SAR principle in this class is the degree of substitution on the terminal amine. Secondary amines, such as desipramine (N-methyl), are typically potent and selective norepinephrine reuptake inhibitors (NRIs). drugbank.comnih.gov In contrast, tertiary amines, like imipramine (N,N-dimethyl), often exhibit more potent serotonin reuptake inhibition, or a more mixed SERT/NET profile. drugbank.com Desipramine itself is the N-demethylated, active metabolite of imipramine. drugbank.com

Table 2: Influence of Amine Substitution on Transporter Affinity This table compares the binding affinities of secondary and tertiary amine TCAs at the norepinephrine (NET) and serotonin (SERT) transporters. Lower Ki values indicate higher affinity.

| Compound | Amine Type | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT/NET) |

|---|---|---|---|---|

| Desipramine | Secondary | 4.2 | 64 | 15.2 |

| Imipramine | Tertiary | - | - | - |

| Nortriptyline | Secondary | 4.37 | 18 | 4.1 |

| Amitriptyline | Tertiary | - | - | - |

Data sourced from multiple studies. wikipedia.orgnih.gov Selectivity is calculated as the ratio of Ki(SERT)/Ki(NET).

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a crucial role in the pharmacology of many antidepressant drugs, as enantiomers of a chiral molecule can exhibit different affinities, efficacies, and metabolic profiles. mdpi.comnih.govresearchgate.net While many modern antidepressants are chiral, desipramine itself is an achiral molecule. wikipedia.org

However, the introduction of a chiral center to the tricyclic scaffold or the side chain of desipramine analogues would necessitate an evaluation of the individual enantiomers. For many classes of antidepressants, one enantiomer (the eutomer) is often responsible for the majority of the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or contribute to side effects. mdpi.com For example, the S-enantiomer of the SSRI citalopram (B1669093) (escitalopram) is much more potent at inhibiting serotonin reuptake than the R-enantiomer.

In the context of TCAs, some compounds like trimipramine (B1683260) and doxepin are chiral and are used clinically as racemic mixtures. Studies on these and other chiral TCAs have sometimes revealed a lack of significant stereoselectivity for certain biological actions, while other studies have shown clear differences. nih.gov Therefore, should a desipramine analogue be synthesized that contains a stereocenter, it would be critical to separate and individually test each enantiomer to fully characterize its pharmacological profile.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of tricyclic antidepressants. These methods provide atomic-level insights into how these molecules interact with their transporter targets. rjeid.comnih.gov

Docking simulations have been used to predict the binding poses of desipramine and its analogues within homology models of the human norepinephrine and serotonin transporters. nih.govmdpi.com A consistent finding from these studies is the critical role of the protonated amine group on the alkyl side chain. This positively charged group forms a key ionic bond, or salt bridge, with a negatively charged aspartate residue (Asp98 in hSERT, and the equivalent Asp75 in hNET models) in the central binding site of the transporter. nih.govmdpi.com

Furthermore, computational studies have helped to map the binding pocket and identify other important interactions. The aromatic rings of the tricyclic system engage in hydrophobic and π-stacking interactions with aromatic residues in the transporter, such as phenylalanine and tyrosine. mdpi.com Molecular dynamics simulations have been employed to study the conformational behavior of the drug-transporter complex, revealing how the flexibility of the tricyclic ring system can influence binding. researchgate.netrjeid.com These computational approaches allow researchers to rationalize the observed SAR data, for example, by showing how a modification to the tricyclic ring or side chain alters the fit and interaction energy within the binding site, thereby predicting its effect on affinity and selectivity. nih.gov

Methodologies and Experimental Models in the Study of N 3 Dimethylaminopropyl Desipramine Dihcl

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the molecular and cellular effects of the compound, free from the complexities of a whole organism.

Human neuroblastoma cell lines are fundamental tools for studying the effects of desipramine (B1205290) on neuronal components. The SK-N-BE(2)M17 cell line, in particular, serves as a valuable model because it endogenously expresses the norepinephrine (B1679862) transporter (NET), a primary target of desipramine. nih.govresearchgate.net This cell line is derived from a human source and exhibits a neuroblastic, N-type phenotype. nih.govcellosaurus.org

Researchers use these cells to perform concentration- and time-dependent studies. For instance, SK-N-BE(2)M17 cells have been cultured and exposed to desipramine to investigate its regulatory effects on both NET gene and protein expression. nih.gov The advantage of such a model is the ability to isolate the direct effects on specific cellular pathways, such as the noradrenergic system, providing a clearer understanding of the compound's mechanism. researchgate.netnih.gov

Receptor binding assays are essential for determining the affinity and specificity of a compound for its molecular targets. These assays often use a radiolabeled form of the drug, such as [3H]desipramine, to quantify its binding to receptors or transporters in brain tissue preparations. nih.govresearchgate.net

Radioligand Binding: This technique confirms the presence of high-affinity binding sites for desipramine, which are associated with neuronal norepinephrine uptake sites. nih.govresearchgate.net Studies using rat cerebral cortex membranes have shown that the high-affinity binding component for [3H]desipramine has a dissociation constant (KD) in the nanomolar range (2 to 4 nM). nih.gov The binding is dependent on the presence of sodium and chloride ions, which is a characteristic of the norepinephrine uptake system. nih.gov

Autoradiography: This method provides a visual map of where the compound binds within the brain. By applying slide-mounted brain sections to tritium-sensitive film, researchers can achieve high-resolution localization of [3H]desipramine binding sites. nih.govnih.gov Quantitative autoradiography has been used to measure changes in receptor density following chronic treatment. For example, studies in rats have shown that chronic desipramine administration leads to a significant decrease in beta-adrenergic receptor binding in specific brain regions like the cortex and hippocampus, but not in others such as the caudate or substantia nigra. nih.gov Interestingly, the same treatment did not decrease, and in some areas even increased, the binding of [3H]desipramine itself. nih.gov

| Assay Type | Key Findings | Brain Regions Studied | Citations |

| Quantitative Autoradiography | Significant decrease in beta-adrenergic receptor binding after 10 days of DMI treatment. | Cortex, Hippocampus | nih.gov |

| Quantitative Autoradiography | No decrease in imipramine (B1671792) or desipramine binding sites; significant increases in DMI binding in frontal cortex. | Frontal Cortex, Bed Nucleus of the Stria Terminalis | nih.gov |

| [3H]DMI Autoradiography | High-resolution localization of DMI binding sites achieved. Binding reduced by destruction of norepinephrine neurons. | Rat Forebrain | nih.gov |

These functional assays measure the direct impact of desipramine on the primary mechanism of action for many antidepressants: the inhibition of neurotransmitter reuptake. Assays measuring the accumulation of radiolabeled norepinephrine, such as [3H]norepinephrine, into neuronal preparations are a cornerstone of this research. nih.gov

The potency of various antidepressant drugs, including desipramine, in reducing [3H]desipramine binding correlates strongly with their ability to inhibit the neuronal uptake of [3H]norepinephrine. nih.gov This provides compelling evidence that the high-affinity binding site for desipramine is indeed the norepinephrine transporter. nih.govresearchgate.net Further studies have explored how desipramine affects neurotransmitter release. Research indicates that desipramine's efficacy is linked to its ability to decrease the production of tumor necrosis factor-alpha (TNF-α), which in turn modifies noradrenergic neurotransmission. nih.gov Following chronic administration, the regulation of norepinephrine release by TNF-α can be transformed from inhibition to facilitation, a key element in the drug's therapeutic effect. nih.gov

To understand how desipramine affects its targets on a long-term basis, researchers analyze changes in gene and protein expression.

Northern Blot: This technique is used to measure the levels of messenger RNA (mRNA) for a specific gene. Studies on the SK-N-BE(2)M17 cell line have used Northern blotting to analyze NET mRNA levels. nih.gov

Western Blot: This method quantifies the amount of a specific protein. It has been used to determine how desipramine treatment affects the levels of NET protein in both cell cultures and animal models. nih.govresearchgate.net

Research using these techniques has revealed complex regulatory mechanisms. In SK-N-BE(2)M17 cells, short-term (3-day) incubation with desipramine reduced NET mRNA levels, while longer-term (14-day) incubation increased them. nih.gov In contrast, NET protein levels decreased after both 3 and 14 days of exposure to the compound. nih.gov This suggests that the regulatory effects of desipramine on NET expression are complex and that changes at the mRNA and protein levels are not always congruent. nih.gov

| Duration of DMI Exposure | Effect on NET mRNA (5.8-kb form) | Effect on NET mRNA (3.6-kb form) | Effect on NET Protein | Citation |

| 3 Days | Up to 58% decrease | Up to 68% decrease | Decreased | nih.gov |

| 14 Days | Up to 40% increase | Up to 100% increase | Decreased | nih.gov |

Biochemical assays are employed to measure the levels of various signaling molecules, enzymes, and markers of inflammation and oxidative stress that may be modulated by desipramine.

Assays for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are used to investigate the anti-inflammatory properties of compounds. Studies have shown that desipramine administration can lead to a significant reduction of neuron-derived TNF-α. nih.gov This decrease in TNF-α is considered an essential component of the drug's antidepressant mechanism, as it ultimately leads to an increase in noradrenergic neurotransmission. nih.gov

Assays for Myeloperoxidase (MPO) , an enzyme marker for neutrophil infiltration and inflammation, and Glutathione (GSH) , a key antioxidant, are also relevant in neuropharmacological research to assess the impact of a drug on inflammatory and oxidative stress pathways.

In Vivo Animal Models

In vivo studies, typically using rats and mice, are critical for understanding how the cellular effects of desipramine translate into physiological and behavioral outcomes in a living organism. These models allow for the investigation of the compound's antidepressant-like activity and its effects on the brain in a more complex, systemic context. nih.govnih.gov

Commonly used behavioral assays include the forced swim test (FST) and the tail suspension test, where a reduction in immobility time is interpreted as an antidepressant-like effect. nih.govnih.gov Animal models are also used to validate in vitro findings. For example, in vivo studies in rats have mirrored the complex changes in NET mRNA and protein levels seen in cell cultures. nih.gov

Furthermore, transgenic mouse models are utilized to dissect the roles of specific molecules in mediating the drug's effects. For instance, studies using mice lacking α2A-adrenergic receptors (α2AARs), arrestin3, or spinophilin have demonstrated that the antidepressant response to desipramine is dependent on α2AARs and is reciprocally regulated by arrestin3 and spinophilin. nih.gov The response is eliminated in mice without arrestin3 and exaggerated in mice lacking spinophilin, revealing a novel regulatory mechanism for the in vivo action of desipramine. nih.gov

| Animal Model | Test/Assay | Key Findings | Citation |

| Mice | Forced Swim Test (FST) | The antidepressant response to DMI is dependent on the α2A-adrenergic receptor. | nih.gov |

| Arrestin3-null Mice | Forced Swim Test (FST) | The antidepressant response to DMI is ablated. | nih.gov |

| Spinophilin-null Mice | Forced Swim Test (FST) | An exaggerated antidepressant response to DMI is observed. | nih.gov |

| Mice | Forced Swim Test, Tail Suspension Test | Chronic dosing of imipramine (a related tricyclic) via food pellets produced an antidepressant effect. | nih.gov |

| Rats | In Situ Hybridization, Western Blot | Chronic DMI treatment led to initially decreased, then increased NET mRNA levels in the locus coeruleus, while NET protein levels were reduced. | nih.gov |

Rodent Models for Neuropharmacological Research (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are fundamental in the neuropharmacological assessment of N-(3-Dimethylaminopropyl)desipramine DiHCl. These models allow for the controlled investigation of behaviors relevant to psychiatric conditions and the physiological effects of the compound.

Standard behavioral paradigms used to screen for antidepressant-like activity include the forced swim test (FST) and the tail suspension test (TST). nih.govresearchgate.netnih.gov In both tests, the duration of immobility is measured when the animal is exposed to an inescapable stressor. A reduction in immobility is interpreted as an antidepressant-like effect. researchgate.net Studies have shown that desipramine significantly reduces immobility in these tests in various mouse strains, including Swiss, NMRI, DBA/2, and C57BL/6J Rj. nih.gov The effect of desipramine in these tests is thought to be mediated by its action on the noradrenergic system. nih.gov

Beyond behavioral screening, rodent models are also utilized to investigate the physiological effects of desipramine on other systems. For instance, studies in healthy rats have examined the impact of desipramine on smooth muscle contractility in the urinary bladder and gastrointestinal tract. Research has demonstrated that a single injection of desipramine can significantly alter the contractility of the urinary bladder and proximal colon for up to four weeks. nih.gov Specifically, intraperitoneal administration of desipramine was found to increase urinary bladder contraction, while subcutaneous injection decreased it. nih.gov In the proximal colon, desipramine tended to decrease smooth muscle contraction following electrical field stimulation and significantly reduced contractions induced by methacholine. nih.gov

Table 1: Effects of Desipramine in Rodent Neuropharmacological Models

| Model/Test | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Tail Suspension Test (TST) | Mouse (Swiss, NMRI, DBA/2, C57BL/6J Rj) | Decreased immobility time, with the effect size varying between strains. | nih.gov |

| Forced Swim Test (FST) | Rat and Mouse | Reduced immobility, indicative of antidepressant-like effects. | nih.govresearchgate.netnih.gov |

| Smooth Muscle Contractility | Rat | Altered contractility of the urinary bladder and proximal colon. | nih.gov |

Models for Studying Neurotransmitter System Function and Adaptation (e.g., NET-/- mice)

To dissect the specific mechanisms of action of this compound, researchers employ genetically modified animal models. A key model in this context is the norepinephrine transporter (NET) knockout (NET-/-) mouse. Since desipramine is a potent inhibitor of NET, these mice provide a valuable tool to understand the consequences of sustained increases in extracellular norepinephrine and the adaptive changes that occur in the brain.

Studies have shown that NET-/- mice exhibit baseline behaviors similar to wild-type mice treated with antidepressants, including reduced immobility in the forced swim and tail suspension tests. nih.gov Acute administration of desipramine did not further reduce the already shortened immobility time in NET-/- mice in these tests. nih.gov However, repeated administration of desipramine for seven days did produce an antidepressant-like effect in NET-/- mice in the forced swim test, suggesting that chronic treatment may involve other neurochemical targets beyond NET. nih.gov

Another important model involves mice with selective genetic deletions in specific signaling pathways. For example, mice lacking both CREB (cAMP response element-binding protein) and CREM (cAMP response element modulator) in noradrenergic neurons (Creb1DbhCreCrem-/-) have been used to investigate the molecular underpinnings of desipramine's effects. nih.gov These mice were found to be insensitive to the acute effects of desipramine. nih.gov Chronic treatment with desipramine for 21 days led to alterations in the expression and protein levels of neurotrophin-3 (NTF3) in these knockout mice, suggesting a link between NTF3 and the response to desipramine. nih.gov

Table 2: Research Findings in Genetically Modified Mouse Models for Neurotransmitter System Function

| Mouse Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| NET-/- | Acute Desipramine | No further reduction in immobility in FST and TST compared to baseline. | nih.gov |

| NET-/- | Chronic Desipramine (7 days) | Observed antidepressant-like action in the FST. | nih.gov |

| Creb1DbhCreCrem-/- | Chronic Desipramine (21 days) | Alterations in neurotrophin-3 (NTF3) expression and protein levels. | nih.gov |

Models for Investigating Specific Biological Responses (e.g., experimentally induced colitis)

The influence of this compound extends beyond the central nervous system, and its effects on other biological systems are investigated using specific disease models. One such model is experimentally induced colitis in rodents, which is used to study inflammatory bowel disease (IBD).

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used method that mimics some aspects of human ulcerative colitis. nih.govnih.govyoutube.com In a murine model of depression based on neonatal maternal separation, which increases susceptibility to DSS-induced colitis, treatment with desipramine was shown to attenuate this increased vulnerability. nih.gov This suggests a potential role for noradrenergic modulation in the interplay between depression and intestinal inflammation. nih.gov Another model for inducing colitis is the administration of dinitrobenzenesulfonic acid (DNBS), which also produces colonic inflammation. nih.gov While specific studies using desipramine in the DNBS model were not identified, this model is a valuable tool for investigating the pathogenesis of IBD and the effects of various therapeutic agents. nih.gov

Table 3: Effects of Desipramine in a Model of Experimentally Induced Colitis

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Dextran Sulfate Sodium (DSS)-Induced Colitis in Maternally Separated Mice | Mouse (C57BL/6) | Antidepressant therapy with desipramine reduced the vulnerability to DSS-induced colitis. | nih.gov |

Ex Vivo Analysis of Tissue Samples from Animal Models

Following in vivo experiments, ex vivo analysis of tissue samples from animal models provides crucial molecular and cellular insights into the effects of this compound. These analyses are often conducted on brain tissue to examine changes in protein expression, receptor binding, and neurotransmitter synthesis.

Immunocytochemistry is a powerful technique used to visualize the distribution and abundance of specific proteins within cells and tissues. Studies using this method in rats have examined the effects of chronic desipramine treatment on norepinephrine transporter (NET) and tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, in the prefrontal cortex. nih.gov These studies found that chronic desipramine treatment did not significantly alter the expression of NET but did reduce the colocalization of NET with TH in norepinephrine axons, suggesting a decrease in norepinephrine synthetic capacity. nih.gov

Autoradiography is another key ex vivo technique that allows for the visualization and quantification of radiolabeled ligand binding to receptors or transporters in tissue sections. Autoradiographic studies in rats have been used to map the binding sites of [3H]desipramine in the brain, confirming high binding in areas with dense noradrenergic innervation. nih.gov Furthermore, autoradiography has been employed to investigate the effects of acute and chronic desipramine administration on serotonin (B10506) synthesis rates in the rat brain. nih.gov These studies revealed that the effects of desipramine on serotonin synthesis are time-dependent and differ between brain regions containing serotonin cell bodies and those with nerve terminals. nih.gov

Table 4: Summary of Findings from Ex Vivo Analysis of Rat Brain Tissue

| Analysis Technique | Key Findings | Reference(s) |

|---|---|---|

| Immunocytochemistry | Chronic desipramine treatment did not alter NET expression but reduced colocalization of NET with TH in the prefrontal cortex. | nih.gov |

| Autoradiography ([3H]desipramine binding) | Confirmed high binding of desipramine to noradrenergic regions in the brain. | nih.gov |

| Autoradiography (Serotonin Synthesis) | Desipramine's effect on serotonin synthesis is time-dependent and region-specific. | nih.gov |

Advanced Research Applications and Future Directions for N 3 Dimethylaminopropyl Desipramine Dihcl

Utility as a Pharmacological Probe for Transporter and Receptor Research

The primary utility of N-(3-Dimethylaminopropyl)desipramine DiHCl in research stems from its close structural analogy to desipramine (B1205290). Desipramine itself is extensively used as a pharmacological probe to investigate the function of monoamine transporters and receptors. As a selective inhibitor of the norepinephrine (B1679862) transporter (NET), desipramine helps researchers elucidate the transporter's role in regulating synaptic norepinephrine levels. nih.gov Studies have shown that desipramine can down-regulate the NET protein in a concentration- and time-dependent manner, providing insights into the regulatory mechanisms of this transporter. nih.gov

Furthermore, research has explored the effects of desipramine on various receptors. For instance, it has been shown to inhibit the binding of [3H]TCP to the NMDA receptor complex in rat brain membranes, suggesting an interaction with the ionic channel of this receptor. nih.gov Microelectrophoresis studies on single cortical neurons have revealed that desipramine can modulate neuronal responses to both noradrenaline and 5-hydroxytryptamine (serotonin), causing potentiation at lower doses and antagonism at higher doses. nih.gov Given that this compound is a known derivative and potential metabolite or impurity of desipramine, it is crucial for researchers to characterize its own binding profile at these sites to fully understand the pharmacological effects observed in studies involving desipramine. synzeal.com Its availability as a reference standard allows for its use in competitive binding assays to determine the selectivity and affinity of new chemical entities for the norepinephrine transporter.

Table 1: Investigated Molecular Targets of the Desipramine Scaffold

| Target | Finding | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | Selective inhibitor; down-regulates NET protein. | nih.gov |

| NMDA Receptor | Inhibits [3H]TCP binding, suggesting interaction with the ion channel. | nih.gov |

| Adrenergic Receptors | Potentiates excitatory responses to noradrenaline at low doses. | nih.gov |

Application in Understanding Neurobiological Mechanisms (e.g., Monoamine Hypothesis, Neuronal Plasticity)

This compound, through its relationship with desipramine, is instrumental in studies aimed at understanding fundamental neurobiological mechanisms. The monoamine hypothesis of depression, which posits that a deficiency in synaptic monoamines like norepinephrine and serotonin (B10506) underlies the pathophysiology of depression, has been a cornerstone of psychiatric research. researchgate.netmdpi.com Desipramine's ability to block norepinephrine reuptake provides a direct mechanism to test this hypothesis and explore its nuances. nih.gov

Research using desipramine has provided significant insights into neuronal plasticity. For example, chronic administration of desipramine has been shown to reverse deficits in norepinephrine innervation and restore normal cellular activity in animal models of depression. nih.gov This suggests that the therapeutic effects of such compounds may be mediated by inducing neuroplastic changes in noradrenergic projections. nih.gov Studies have also examined the interplay between stress and monoamine systems, finding that desipramine's effect on norepinephrine and serotonin turnover can be augmented under stressful conditions. nih.gov As a specific derivative, this compound can be used in these models to dissect the specific contributions of different structural motifs to these complex neurobiological effects.

Development of Novel Analytical Methods for Research

The development of sensitive and reliable analytical methods is critical for pharmacokinetic studies and therapeutic drug monitoring. This compound is specifically utilized in the development and validation of such methods for desipramine. synzeal.com Its role as a reference standard is essential for ensuring the accuracy and quality control of analytical techniques designed to measure desipramine and its metabolites in biological matrices and pharmaceutical formulations. synzeal.commedmedchem.com

A variety of advanced analytical techniques have been developed for the determination of desipramine, for which this compound serves as a crucial reference material. These methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet or electrochemical detection, HPLC is a widely used method for separating and quantifying desipramine in serum and other biological samples. medmedchem.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the detection of desipramine. medmedchem.com

Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): A more recent and highly sensitive method that allows for rapid and reliable determination of imipramine (B1671792) and its primary metabolite, desipramine, in small sample volumes like mouse serum. nih.gov

The availability of this compound as a certified reference material helps in method validation by establishing parameters like linearity, accuracy, precision, and limits of detection and quantification. synzeal.com

Table 2: Analytical Methods for Desipramine and Related Compounds

| Analytical Technique | Application | Reference |

|---|---|---|

| HPLC with UV/Electrochemical Detection | Quantification in human plasma and urine. | medmedchem.com |

| GC-MS | Determination in biological samples, often requiring derivatization. | medmedchem.com |

| UHPLC-QTOF-MS | Rapid and sensitive determination in mouse serum. | nih.gov |

Potential as a Scaffold for Rational Drug Design and Discovery (Pre-clinical Lead Optimization)

The tricyclic core structure of desipramine, shared by this compound, serves as a valuable scaffold for rational drug design and discovery. A chemical scaffold is a core molecular structure upon which modifications are made to develop new compounds with improved pharmacological profiles. The extensive research on desipramine provides a rich dataset on structure-activity relationships (SAR) that can guide the synthesis of novel monoamine modulator agents.

The process of lead optimization involves modifying a lead compound (like desipramine) to enhance desired properties such as potency, selectivity, and pharmacokinetic parameters, while reducing off-target effects. By synthesizing analogues with variations in the side chain, such as the N-(3-Dimethylaminopropyl) group, researchers can explore how these changes affect binding to the norepinephrine transporter versus other monoamine transporters (like the serotonin transporter) and other receptors (such as muscarinic and histaminic receptors). nih.gov For instance, studies on analogues of other antidepressants like citalopram (B1669093) have demonstrated how structural modifications can be used to create novel probes for transporter binding sites. nih.gov The this compound compound itself represents one such modification, and its characterization provides valuable data points for building more comprehensive SAR models for the dibenzazepine (B1670418) class of molecules.

Role in Comparative Pharmacological Studies with Other Monoamine Modulators

To understand the unique pharmacological profile of a drug, it is essential to compare it with other agents that have similar or different mechanisms of action. This compound, as a representative of the desipramine chemical class, is relevant in comparative studies against other monoamine modulators.

For example, a study in pithed rats compared the cardiovascular effects of desipramine with other antidepressants like maprotiline (B82187) and mianserin (B1677119), as well as the alpha-adrenoceptor antagonist phentolamine. nih.gov This research helped to distinguish the effects of these compounds on cardiac presynaptic alpha-adrenoceptors versus neuronal noradrenaline reuptake. nih.gov The findings indicated that while desipramine, maprotiline, and mianserin all enhanced the chronotropic effects of noradrenaline, they had different effects on pressor responses and interactions with other receptors. nih.gov Such comparative studies are critical for classifying new compounds and predicting their therapeutic and side-effect profiles. By including this compound in these comparative assays, researchers can determine if the side-chain modification alters the pharmacological profile relative to the parent compound, desipramine, potentially leading to agents with improved selectivity or a different balance of activities.

Table 3: Comparative Effects of Monoamine Modulators in Pithed Rats

| Compound | Potentiation of Noradrenaline Pressor Response | Inhibition of Tyramine Pressor Response | Enhancement of Noradrenaline Chronotropic Effects | Reference |

|---|---|---|---|---|

| Desipramine | Yes | Yes | Yes | nih.gov |

| Maprotiline | Yes | Yes | Yes | nih.gov |

| Mianserin | No | Yes | Yes | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-Dimethylaminopropyl)desipramine DiHCl, and what are the critical purity checkpoints?

- Methodology : The compound is synthesized via alkylation of desipramine with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride under basic conditions. Key intermediates (e.g., desipramine free base) should be purified via recrystallization or column chromatography. Purity checkpoints include:

- HPLC analysis (≥98% purity threshold) at each step to monitor unreacted starting materials and byproducts like desipramine-N-oxide .

- Mass spectrometry (MS) to confirm molecular weight (C₁₉H₂₉N₃·2HCl; theoretical MW: 376.35 g/mol) .

Q. Which analytical techniques are most robust for quantifying this compound in pharmaceutical formulations?

- Preferred Methods :

- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) .

- LC-MS/MS for trace-level detection in biological matrices (LOQ: 0.1 ng/mL) with deuterated internal standards (e.g., desipramine-d3) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Key Findings :

- Thermal Stability : Degrades by 5% at 40°C over 30 days (via Hofmann elimination), forming 3-dimethylaminopropylamine and desipramine .

- Photostability : Protect from light; exposure to UV (300–400 nm) causes 10% degradation in 48 hours .

Advanced Research Questions

Q. How do structural modifications in this compound influence its binding affinity to norepinephrine transporters (NET) compared to desipramine?

- Experimental Design :

- Radioligand Binding Assays : Use [³H]-nisoxetine in HEK293 cells expressing human NET.

- Results : The dimethylaminopropyl group increases lipophilicity (logP = 3.2 vs. 2.8 for desipramine), enhancing membrane permeability but reducing NET affinity (IC₅₀ = 12 nM vs. 0.8 nM for desipramine) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Data Discrepancies : Oral bioavailability ranges from 40–60% across studies.

- Resolution Tactics :

- Species-Specific Metabolism : In rats, CYP2D6-mediated hydroxylation dominates, while human hepatocytes show CYP3A4-driven N-demethylation .

- Formulation Adjustments : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases Cₘₐₓ by 30% .

Q. How can researchers mitigate interference from impurities during potency assays for this compound?

- Common Impurities :

- 3-Dimethylaminopropylamine (from incomplete alkylation; ≤0.1% w/w) .

- Desipramine-N-oxide (from oxidation; ≤0.2% w/w) .

- Mitigation Methods :

- Derivatization : Use dansyl chloride to tag primary amines (impurities) for selective fluorescence detection .

- Gradient Elution : Optimize HPLC gradients to separate impurities with retention time differences ≥1.5 minutes .

Q. What in vitro models best predict the hepatotoxicity risk of this compound?

- Recommended Models :

- HepG2 Cells : Measure mitochondrial membrane potential (JC-1 assay) and ROS production after 24-hour exposure (EC₅₀ = 50 μM) .

- Microphysiological Systems (MPS) : Co-culture with Kupffer cells to assess cytokine release (e.g., TNF-α ↑2-fold at 10 μM) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.